molecular formula C5H5O5- B1231037 5-Hydroxy-2,4-dioxopentanoate

5-Hydroxy-2,4-dioxopentanoate

Cat. No. B1231037
M. Wt: 145.09 g/mol
InChI Key: PHPQIPPBBQUFII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2,4-dioxopentanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-hydroxy-2,4-dioxopentanoic acid. It is a conjugate base of a 5-hydroxy-2,4-dioxopentanoic acid.

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Hydroxy-2,4-dioxopentanoate has been studied for its role in the synthesis of various chemical compounds. Usachev, Bizenkov, and Sosnovskikh (2007) demonstrated its use in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, highlighting its potential in creating novel chemical structures (Usachev, Bizenkov, & Sosnovskikh, 2007). Similarly, Gein et al. (2010) explored its application in three-component reactions, which resulted in various nitrogen-containing heterocycles, demonstrating the versatility of 5-Hydroxy-2,4-dioxopentanoate in synthetic organic chemistry (Gein, Kasimova, Aliev, & Vakhrin, 2010).

Medical and Biological Research

In medical research, Badalassi et al. (2002) developed a selective HIV-Protease assay using a derivative of 5-Hydroxy-2,4-dioxopentanoate. This assay allows for the spectrophotometric detection of HIV-protease activity, representing a significant contribution to HIV research and diagnostics (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Environmental and Atmospheric Studies

5-Hydroxy-2,4-dioxopentanoate has also been studied in the context of environmental science. Martín et al. (2002) examined its role in the formation and atmospheric reactions of 4,5-dihydro-2-methylfuran, a compound derived from the photooxidation of n-pentane. This research contributes to understanding atmospheric chemistry and the impact of hydrocarbons on air quality (Martín, Tuazon, Aschmann, Arey, & Atkinson, 2002).

Polyhydroxyalkanoates and Tissue Engineering

In the field of biomaterials, Chen and Wu (2005) discussed the application of polyhydroxyalkanoates (PHAs), which include compounds derived from 5-Hydroxy-2,4-dioxopentanoate, in tissue engineering. These materials have been used to develop medical devices and repair tissues, demonstrating the biomedical potential of derivatives of 5-Hydroxy-2,4-dioxopentanoate (Chen & Wu, 2005).

properties

Product Name

5-Hydroxy-2,4-dioxopentanoate

Molecular Formula

C5H5O5-

Molecular Weight

145.09 g/mol

IUPAC Name

5-hydroxy-2,4-dioxopentanoate

InChI

InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10)/p-1

InChI Key

PHPQIPPBBQUFII-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)CO)C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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